molecular formula C16H25N5O2 B2453613 7-Hexyl-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione CAS No. 371218-78-9

7-Hexyl-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione

Cat. No. B2453613
CAS RN: 371218-78-9
M. Wt: 319.409
InChI Key: YGAJDOODJDJHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hexyl-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione, also known as PD98059, is a widely used chemical compound in scientific research. It is a selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway and is known to have a significant impact on cellular processes such as cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

1. Serotonin Receptor Affinity and Psychotropic Activity

Research by Chłoń-Rzepa et al. (2013) explores the affinity of 8-aminoalkyl derivatives of purine-2,6-dione for serotonin receptors (5-HT1A, 5-HT2A, 5-HT7) and their potential psychotropic effects. They found that certain derivatives produced antidepressant-like and anxiolytic-like activities, highlighting their potential in designing new serotonin ligands with psychotropic properties (Chłoń-Rzepa et al., 2013).

2. Cardiovascular Activity and Antiarrhythmic Properties

Another study by Chłoń-Rzepa et al. (2004) synthesized 8-alkylamino derivatives of purine-2,6-dione and evaluated their cardiovascular activities. They found significant antiarrhythmic activity and hypotensive effects in certain derivatives, suggesting their potential in cardiovascular therapeutic applications (Chłoń-Rzepa et al., 2004).

3. Structure-Activity Relationships for Serotonin Receptors

Żmudzki et al. (2015) investigated the structure-activity relationships of 8-amino derivatives of purine-2,6-dione with respect to serotonin receptors. They found that these compounds exhibited diverse affinities for 5-HT1A, 5-HT2A, and 5-HT7 receptors, offering insights for developing receptor-specific therapeutic agents (Żmudzki et al., 2015).

4. Crystal Structure and Geometry Analysis

Karczmarzyk et al. (1995) focused on the crystal structure of 8-benzylamino derivatives of purine-2,6-dione, revealing the typical geometry of the purine system and how different substituents influence the molecular conformation. This study provides valuable data for understanding the structural dynamics of purine derivatives (Karczmarzyk et al., 1995).

5. Synthesis and Potential Applications in New Materials

Shukla et al. (2020) performed a quantitative investigation of intermolecular interactions in 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Their findings suggest potential applications of such molecules in the design of new materials, highlighting the diverse applications of purine derivatives beyond pharmacology (Shukla et al., 2020).

properties

IUPAC Name

7-hexyl-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-5-7-8-9-11-21-12-13(18-15(21)17-10-6-2)19(3)16(23)20(4)14(12)22/h6H,2,5,7-11H2,1,3-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAJDOODJDJHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1NCC=C)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(allylamino)-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

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